Cauloside C
Overview
Description
Cauloside C is a triterpene glycoside isolated from Caulophyllum robustum Max . It exerts anti-inflammatory effects through the inhibition of the expression of iNOS and proinflammatory cytokines .
Molecular Structure Analysis
Cauloside C has a molecular formula of C41H66O13 and a molecular weight of 766.95 . It is a triterpene glycoside .Physical And Chemical Properties Analysis
Cauloside C is a solid substance . It has a solubility of 90 mg/mL in DMSO . The molecular weight is 766.95 .Scientific Research Applications
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Traditional Chinese Medicine
- Application : Cauloside C is found in the plant Caulophyllum robustum Maxim, a well-known traditional Chinese medicine (TCM) widely used for the treatment of rheumatoid arthritis (RA) .
- Method : The plant is typically prepared and consumed as a tea or decoction. The specific dosage and preparation methods may vary depending on the condition being treated .
- Results : Modern pharmacological studies have shown that saponins, including Cauloside C, are the main active components of C. robustum. These compounds are known to enter the bloodstream as prototypes, metabolites, and sapogenins .
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Cell Membrane Studies
- Application : Cauloside C has been studied for its effects on cell membranes, particularly its membranolytic activity .
- Method : In these studies, cells are typically exposed to Cauloside C under controlled conditions, and the effects on the cell membrane are observed .
- Results : It has been found that Cauloside C produces a cytotoxic effect on various types of cells. Its action is displayed more strongly at low pH .
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Anti-Inflammatory Effects
- Application : Cauloside C has been found to exert anti-inflammatory effects .
- Method : This compound, isolated from Caulophyllum robustum Max, is believed to work by inhibiting the expression of iNOS and proinflammatory cytokines .
- Results : While the specific outcomes can vary, the overall effect is a reduction in inflammation .
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Analgesic Effects
- Application : Cauloside C has been studied for its potential analgesic (pain-relieving) effects .
- Method : The exact method of application can vary, but it generally involves administering Cauloside C and observing its effects on pain levels .
- Results : It has been suggested that Cauloside C with disaccharide has a more potent analgesic effect than Cauloside A with monosaccharide .
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NO Synthase Inhibition
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Cytotoxic Effects
- Application : Cauloside C has been studied for its cytotoxic effects on various types of cells .
- Method : In these studies, cells are typically exposed to Cauloside C under controlled conditions, and the effects on the cells are observed .
- Results : It has been found that Cauloside C acts as a membranolytic agent, and its action is displayed more strongly at low pH .
Safety And Hazards
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)53-34-32(28(45)23(44)19-51-34)54-33-31(48)30(47)29(46)24(18-42)52-33/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39+,40+,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROGHRHLBLVQSG-UUWFFIQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cauloside C | |
CAS RN |
20853-58-1 | |
Record name | Cauloside C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CAULOSIDE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/909OGZ2782 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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